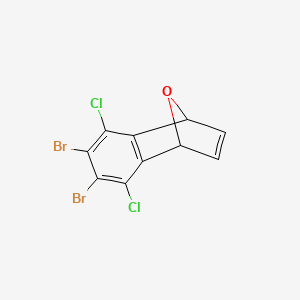
6-Hepten-1-yn-3-one, 4,4-dimethyl-1-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hepten-1-yn-3-one, 4,4-dimethyl-1-(trimethylsilyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of trans-1,3-dichloropropene, a catalyst, and an organic amine in a solvent such as tetrahydrofuran. The reaction mixture is stirred at 40°C while adding tert-butyl acetylene dropwise. After the addition is complete, the reaction continues for 10-50 hours, preferably 30 hours. The product is then isolated by solvent evaporation and purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Hepten-1-yn-3-one, 4,4-dimethyl-1-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran or dichloromethane, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
6-Hepten-1-yn-3-one, 4,4-dimethyl-1-(trimethylsilyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Hepten-1-yn-3-one, 4,4-dimethyl-1-(trimethylsilyl)- involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes and chemical transformations. For example, its ability to undergo oxidation and reduction reactions can modulate the activity of enzymes and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-1-hepten-4-yn-3-ol: This compound shares a similar backbone but differs in the presence of a hydroxyl group instead of the trimethylsilyl group.
1-Chloro-6,6-dimethyl-2-hepten-4-yne: This compound has a chlorine substituent, making it useful in different chemical reactions.
Uniqueness
6-Hepten-1-yn-3-one, 4,4-dimethyl-1-(trimethylsilyl)- is unique due to its combination of a hepten-yn-one backbone with dimethyl and trimethylsilyl substituents.
Properties
CAS No. |
147297-20-9 |
|---|---|
Molecular Formula |
C12H20OSi |
Molecular Weight |
208.37 g/mol |
IUPAC Name |
4,4-dimethyl-1-trimethylsilylhept-6-en-1-yn-3-one |
InChI |
InChI=1S/C12H20OSi/c1-7-9-12(2,3)11(13)8-10-14(4,5)6/h7H,1,9H2,2-6H3 |
InChI Key |
VUNDIHRLFZOQKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=C)C(=O)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12542250.png)
![Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate](/img/structure/B12542255.png)
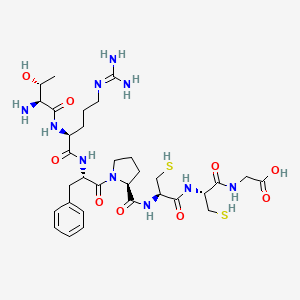
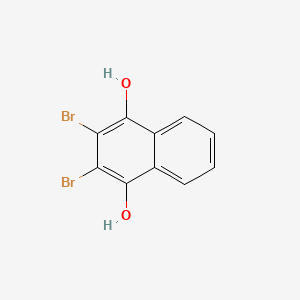
![Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12542284.png)
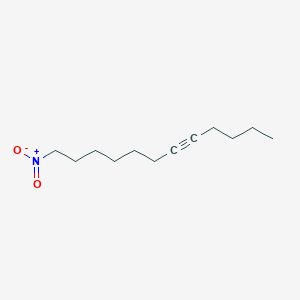
![Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester](/img/structure/B12542294.png)
![Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]-](/img/structure/B12542299.png)
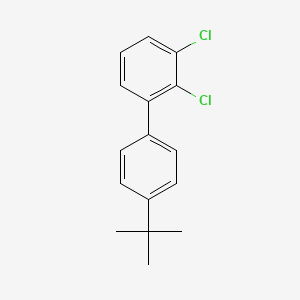
![3-[(2-Azidophenyl)methylidene]-4-oxopentanenitrile](/img/structure/B12542309.png)
![5,6,11-Trimethyl-9-[(prop-2-yn-1-yl)oxy]-6H-pyrido[4,3-b]carbazole](/img/structure/B12542313.png)
![1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne](/img/structure/B12542320.png)

